CARM1 over PRMT6 Selectivity
SGC2085 demonstrates significantly superior biochemical potency against CARM1 compared to the early-generation inhibitor CARM1-IN-1. While both compounds exhibit selectivity over PRMT1, SGC2085's 172-fold lower IC50 value represents a crucial enhancement in target engagement for in vitro studies .
| Evidence Dimension | Biochemical inhibitory potency (IC50) against CARM1 |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | CARM1-IN-1: 8.6 µM (8600 nM) |
| Quantified Difference | SGC2085 is 172-fold more potent than CARM1-IN-1 |
| Conditions | Cell-free enzymatic assays |
Why This Matters
Higher biochemical potency enables the use of lower compound concentrations in vitro, reducing the risk of off-target effects and compound precipitation.
